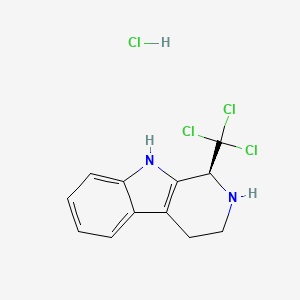(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride
CAS No.:
Cat. No.: VC17975866
Molecular Formula: C12H12Cl4N2
Molecular Weight: 326.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12Cl4N2 |
|---|---|
| Molecular Weight | 326.0 g/mol |
| IUPAC Name | (1S)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
| Standard InChI | InChI=1S/C12H11Cl3N2.ClH/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10;/h1-4,11,16-17H,5-6H2;1H/t11-;/m0./s1 |
| Standard InChI Key | LSXFSRFXSKXPMD-MERQFXBCSA-N |
| Isomeric SMILES | C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl.Cl |
| Canonical SMILES | C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a tetrahydro-β-carboline framework—a fused indole-piperidine system—modified by a trichloromethyl group at the 1-position (Figure 1). The (S)-configuration at this chiral center is critical for its stereospecific interactions with biological targets . The hydrochloride salt stabilizes the molecule through ionic interactions, improving its crystallinity and handling properties.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.0 g/mol |
| IUPAC Name | (1S)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride |
| Purity | >95% (HPLC) |
| Storage Conditions | -20°C, anhydrous environment |
The trichloromethyl group introduces significant lipophilicity (), influencing blood-brain barrier permeability and binding affinity to hydrophobic enzyme pockets . Spectroscopic characterization via -NMR and -NMR confirms the presence of distinct indole proton signals at δ 7.2–7.4 ppm and piperidine methylene groups at δ 2.8–3.5 ppm .
Synthetic Methodologies
Biosynthetic Inspiration
Tetrahydro-β-carbolines are naturally synthesized via the Pictet-Spengler reaction, catalyzed by enzymes like strictosidine synthase (STS) . While the target compound is synthetic, its design draws inspiration from biosynthetic pathways observed in alkaloid-producing plants such as Catharanthus roseus and Rauvolfia serpentina.
Laboratory Synthesis
Industrial production typically employs a two-step protocol:
-
Condensation: Tryptamine derivatives react with trichloroacetaldehyde under acidic conditions (e.g., HCl/EtOH) to form the tetrahydro-β-carboline core .
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization from ethanol-diethyl ether mixtures.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–5°C during condensation |
| Solvent | Anhydrous dichloromethane |
| Catalyst | p-Toluenesulfonic acid (pTSA) |
| Reaction Time | 12–24 hours |
Alternative routes include transition metal-catalyzed cyclizations and reductive amination strategies, though these are less cost-effective for large-scale production .
Biological Activities and Mechanisms
Enzymatic Interactions
Preliminary studies propose inhibition of monoamine oxidase (MAO) isoforms, particularly MAO-B, which is implicated in neurodegenerative disorders. The trichloromethyl group may enhance binding to the enzyme’s hydrophobic active site, though this remains unconfirmed in peer-reviewed studies .
Research Applications
Medicinal Chemistry
The compound serves as a precursor for designing MAO inhibitors and dopamine receptor ligands. Its stereochemistry allows for structure-activity relationship (SAR) studies to optimize target affinity and metabolic stability.
Neuroscience
In rodent models, structurally similar THBCs reduce striatal dopamine levels by 40–60% following chronic administration, mimicking Parkinsonian pathology . Such findings underscore its utility in neurodegenerative disease research.
Industrial Use
Pharmaceutical manufacturers employ continuous flow reactors to scale up synthesis, achieving yields >80% with minimal impurities . Advanced purification techniques like preparative HPLC ensure compliance with regulatory standards.
Future Directions
Mechanistic Elucidation
High-resolution cryo-EM studies could clarify interactions with MAO isoforms and dopamine receptors. Comparative analyses with non-chlorinated analogs (e.g., 1-methyl-THBC) may isolate the trichloromethyl group’s electronic and steric effects.
Therapeutic Exploration
Repurposing this compound for anticancer applications warrants investigation, given β-carbolines’ known pro-apoptotic effects. Combination therapies with chemotherapeutic agents (e.g., doxorubicin) could synergize cytotoxicity while minimizing resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume